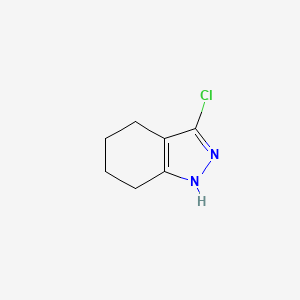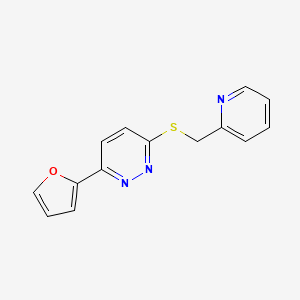![molecular formula C5H11N3O2S B2413122 1,1-dimethyl-2-[(Z)-1-methylsulfanyl-2-nitroethenyl]hydrazine CAS No. 120739-61-9](/img/structure/B2413122.png)
1,1-dimethyl-2-[(Z)-1-methylsulfanyl-2-nitroethenyl]hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1,1-dimethyl-2-[(Z)-1-methylsulfanyl-2-nitroethenyl]hydrazine” is a chemical compound . It is a derivative of hydrazines, a class of chemical compounds with two nitrogen atoms linked via a covalent bond and which carry from one up to four alkyl or aryl substituents .
Synthesis Analysis
The synthesis of hydrazines like “1,1-dimethyl-2-[(Z)-1-methylsulfanyl-2-nitroethenyl]hydrazine” can be achieved by the reduction of N-nitrosodimethylamine . A recent study also showed that ruthenium complexes bearing 2-[5-(pyridin-2-yl)-1H-pyrrol-2-yl] pyridine ligands display high catalytic activity for the direct electrochemical oxidation of ammonia to generate hydrazine in acetonitrile .Molecular Structure Analysis
The molecular structure of “1,1-dimethyl-2-[(Z)-1-methylsulfanyl-2-nitroethenyl]hydrazine” is represented by the formula C5H11N3O2S . The InChI code for this compound is 1S/C5H11N3O2S/c1-7(2)6-5(11-3)4-8(9)10/h4,6H,1-3H3/b5-4- .Aplicaciones Científicas De Investigación
Here is a comprehensive analysis of the scientific research applications of 1,1-dimethyl-2-[(Z)-1-(methylsulfanyl)-2-nitroethenyl]hydrazine:
Pharmaceutical Research
1,1-dimethyl-2-[(Z)-1-(methylsulfanyl)-2-nitroethenyl]hydrazine is studied for its potential use in developing new pharmaceuticals. Its unique chemical structure allows it to interact with various biological targets, making it a candidate for drug discovery and development . Researchers are particularly interested in its potential as an anti-cancer agent due to its ability to interfere with cellular processes .
Agricultural Chemistry
This compound is also explored in agricultural chemistry for its potential as a pesticide or herbicide. Its chemical properties suggest it could be effective in controlling pests or weeds, contributing to more sustainable agricultural practices . Studies focus on its efficacy and environmental impact to ensure it is safe for widespread use .
Material Science
In material science, 1,1-dimethyl-2-[(Z)-1-(methylsulfanyl)-2-nitroethenyl]hydrazine is investigated for its potential in creating new materials with unique properties. Its ability to form stable compounds under various conditions makes it a valuable component in developing advanced materials for industrial applications . Researchers are particularly interested in its use in polymers and coatings .
Analytical Chemistry
Analytical chemists use this compound as a reagent in various chemical analyses. Its reactivity and stability make it suitable for detecting and quantifying other substances in complex mixtures . This application is crucial in environmental monitoring, food safety, and clinical diagnostics .
Environmental Science
The compound is studied for its potential role in environmental remediation. Its chemical properties allow it to break down or neutralize pollutants, making it a candidate for cleaning up contaminated sites . Research focuses on its effectiveness and safety in different environmental contexts .
Toxicology
Finally, toxicologists study the effects of 1,1-dimethyl-2-[(Z)-1-(methylsulfanyl)-2-nitroethenyl]hydrazine on living organisms. Understanding its toxicity and mechanisms of action is crucial for assessing its safety in various applications. This research helps ensure that any potential uses of the compound do not pose undue risks to human health or the environment.
Sigma-Aldrich NIST Chemistry WebBook Biosynth Key Organics NIST Chemistry WebBook : Sigma-Aldrich : Biosynth : Key Organics
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1,1-dimethyl-2-[(Z)-1-methylsulfanyl-2-nitroethenyl]hydrazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N3O2S/c1-7(2)6-5(11-3)4-8(9)10/h4,6H,1-3H3/b5-4- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAUBTIIOIQMXCV-PLNGDYQASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)NC(=C[N+](=O)[O-])SC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)N/C(=C/[N+](=O)[O-])/SC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-dimethyl-2-[(Z)-1-methylsulfanyl-2-nitroethenyl]hydrazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-9H-xanthene-9-carboxamide](/img/structure/B2413039.png)
![N'-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(thiophen-2-ylmethyl)oxamide](/img/structure/B2413040.png)
![2-(3-Phenoxypropyl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole](/img/structure/B2413044.png)
![9-(4-(4-Fluorophenyl)piperazin-1-yl)-8-(phenylsulfonyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline](/img/structure/B2413047.png)
![2,4-dichloro-N'-((E)-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}methylidene)benzenecarbohydrazide](/img/structure/B2413048.png)








![N'-[(1E)-(3-methoxy-4-{[3-(trifluoromethyl)phenyl]methoxy}phenyl)methylidene]-4-(trifluoromethyl)benzohydrazide](/img/structure/B2413061.png)